Artemisinin-d3

概要

説明

アルテミシニン-d3: は、アルテミシニンの重水素化誘導体であり、特異な過酸化物架橋を含むセスキテルペンラクトンです。 アルテミシニンは、伝統的な中国医学で使用されているハーブであるArtemisia annua(スイートワームウッド)から最初に単離されました。 この化合物は、その強力な抗マラリア特性で知られており、さまざまな病気における治療の可能性について広く研究されています .

準備方法

合成経路と反応条件: アルテミシニン-d3は、遺伝子組み換え生物合成と半合成、化学酵素合成、全合成、部位選択的C–H官能化など、いくつかの方法で合成できます . このプロセスは通常、アルテミシニン分子に重水素原子を組み込むことで、その安定性と薬物動態特性を向上させます。

工業生産方法: アルテミシニンとその誘導体(アルテミシニン-d3を含む)の工業生産には、通常、Artemisia annuaからのアルテミシニンの抽出とそれに続く化学修飾が含まれます。 抽出プロセスは、超臨界流体抽出と高速液体クロマトグラフィーを使用して最適化できます .

化学反応の分析

反応の種類: アルテミシニン-d3は、酸化、還元、置換など、さまざまな化学反応を起こします。 アルテミシニン-d3のエンドペルオキシド結合は特に反応性が高く、還元されたヘムまたは鉄イオンによって活性化され、細胞毒性のある炭素中心ラジカルを生成します .

一般的な試薬と条件: アルテミシニン-d3の反応で使用される一般的な試薬には、還元のための水素化ホウ素カリウム、触媒反応のための三フッ化ホウ素エーテル錯体、置換反応のための酸無水物などがあります .

主な生成物: これらの反応から生成される主な生成物には、ジヒドロアルテミシニン、アルテメテル、アルテエテル、アルテスネートなどがあり、これらはすべて生物活性に不可欠なエンドペルオキシド架橋を保持しています .

科学研究への応用

アルテミシニン-d3は、幅広い科学研究への応用があります。

化学: アルテミシニン誘導体の薬物動態と代謝を研究するための安定同位体標識化合物として使用されます。

生物学: アポトーシスや酸化ストレスなど、さまざまな生物学的経路を調節する可能性について調査されています.

科学的研究の応用

Anticancer Properties

Artemisinin and its derivatives, including Artemisinin-d3, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines through different mechanisms:

- Induction of Apoptosis : Artemisinin-type drugs are known to activate apoptosis-related proteins, leading to cancer cell death. Studies have demonstrated that this compound can enhance the expression of granzyme B in immune cells, which contributes to the apoptosis of tumor cells .

- Cell Cycle Arrest : this compound has been shown to block the cell cycle progression in cancer cells. For instance, it can induce G0/G1 phase arrest by downregulating cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Combination Therapy Efficacy : When used in combination with other chemotherapeutic agents, this compound has been reported to enhance the efficacy of treatments by overcoming drug resistance mechanisms in cancer cells. For example, it has been found to restore sensitivity to sorafenib in liver cancer cells by modulating signaling pathways such as PI3K/AKT/mTOR .

Antimalarial Effects

This compound retains the antimalarial properties characteristic of its parent compound. It is primarily used in artemisinin-based combination therapies (ACTs) for treating malaria caused by Plasmodium species:

- Mechanism of Action : The antimalarial activity is attributed to the generation of reactive oxygen species (ROS) upon activation of the endoperoxide bridge within the artemisinin structure. This process leads to oxidative stress and death of the malaria parasites .

- Combination Therapies : this compound is often combined with other antimalarial drugs to enhance therapeutic efficacy and reduce the likelihood of resistance development. This approach has been shown to be effective against drug-resistant strains of malaria .

Potential Applications in Veterinary Medicine

Beyond human medicine, this compound is being explored for its applications in veterinary medicine, particularly for treating parasitic infections in livestock:

- Coccidiosis Treatment : Studies have indicated that artemisinin derivatives can effectively reduce the incidence of coccidiosis in poultry, a significant disease affecting the poultry industry due to its economic impact .

Research Studies and Findings

作用機序

アルテミシニン-d3の作用機序は、還元されたヘムまたは鉄イオンによるエンドペルオキシド結合の活性化に関与し、細胞毒性ラジカルを生成します。 これらのラジカルは寄生虫内の重要な高分子を標的にし、寄生虫の死をもたらします . さらに、アルテミシニン-d3はAKTシグナル伝達経路を阻害することが示されており、癌細胞の増殖、遊走、浸潤、腫瘍形成、転移を抑制します .

類似化合物との比較

類似化合物:

- ジヒドロアルテミシニン

- アルテメテル

- アルテエテル

- アルテスネート

比較: アルテミシニン-d3は、重水素原子の組み込みにより、非重水素化の対応物と比較して安定性と薬物動態特性が向上しているため、ユニークです . この修飾により、臨床応用における治療効果の向上と耐性の低下につながる可能性があります。

生物活性

Artemisinin-d3 is a deuterated derivative of artemisinin, a compound derived from the sweet wormwood plant (Artemisia annua), known primarily for its antimalarial properties. Recent research has expanded its potential applications, particularly in oncology and antibacterial treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Artemisinin and its derivatives, including this compound, exhibit their biological effects through several mechanisms:

- Antimalarial Activity : this compound targets the Plasmodium falciparum parasite by generating free radicals in the presence of iron, leading to oxidative damage to the parasite's membranes and proteins. This mechanism is critical for its rapid action against malaria .

- Anticancer Effects : this compound has demonstrated potential anticancer properties by inducing apoptosis (programmed cell death) and ferroptosis (iron-dependent cell death) in various cancer cell lines. It appears to inhibit cancer cell proliferation and migration while modulating immune responses .

- Antibacterial Properties : Recent studies indicate that artemisinin derivatives can enhance the efficacy of antibiotics against resistant bacterial strains. For instance, dihydroartemisinin (a metabolite) has shown synergistic effects with colistin against Gram-negative bacteria by inhibiting the MCR-1 enzyme .

Antimalarial Activity

This compound has been evaluated for its effectiveness in treating malaria. A study highlighted that artemisinin-based therapies achieved over 98% asexual parasitemia clearance within four days of treatment. This rapid action underscores the importance of this compound in combating malaria, particularly in areas with drug-resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer types:

- Breast Cancer : In vitro studies have shown that this compound can significantly reduce cell viability in breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating effective cytotoxicity .

- Lung Cancer : Research indicates that this compound induces apoptosis in lung cancer cells, with IC50 values reported at 28.8 μg/mL for A549 cells and 27.2 μg/mL for H1299 cells .

- Liver Cancer : Studies have demonstrated that this compound inhibits growth and induces ferroptosis in liver cancer cells, with IC50 values ranging from 22.4 μM to 40.2 μM across different liver cancer cell lines .

Antibacterial Activity

This compound has also been explored for its antibacterial properties, particularly against multidrug-resistant bacteria. The combination of dihydroartemisinin with colistin showed improved survival rates and reduced bacterial loads in mouse models infected with resistant strains .

Case Studies

Several case studies have documented the therapeutic effects of artemisinin derivatives:

- Case Study 1 : A cohort study involving patients treated with artemisinin-based regimens reported a 97.6% clearance rate of asexual parasitemia within four days, highlighting the compound's effectiveness in clinical settings .

- Case Study 2 : Patients with various cancers treated with dihydroartemisinin exhibited significant reductions in tumor size and improved survival rates, demonstrating its potential as an adjunct therapy in oncology .

Summary Table of Biological Activities

| Activity Type | Target Disease | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | >98% clearance by D4 | Free radical generation leading to oxidative damage |

| Anticancer | Breast Cancer | MCF-7: 129.1 μM | Induction of apoptosis and ferroptosis |

| Lung Cancer | A549: 28.8 μg/mL | Inhibition of cell proliferation | |

| Liver Cancer | HepG2: 22.4 μM | Induction of ferroptosis and apoptosis | |

| Antibacterial | Gram-negative bacteria | Synergistic effect | Inhibition of MCR-1 enzyme |

特性

IUPAC Name |

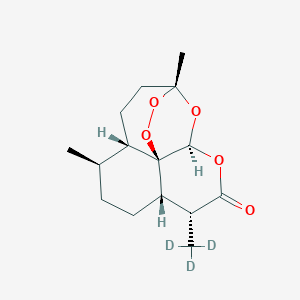

(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAFEHZUWYNDE-OGUHANSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444833 | |

| Record name | Artemisinin-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176652-07-6 | |

| Record name | Artemisinin-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。